Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They have been prepared using a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidine derivatives was confirmed by IR, 1H-NMR, 13C-NMR, HRMS, and X-ray analyses .Chemical Reactions Analysis
The reactions of thiouracil 1 and hydrozonoyl chlorides 2a–e gave regioselectively [1,2,4]triazolo[4,3-a]pyrimidinone-5 (1H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidine derivatives can be determined using techniques like melting point analysis, IR spectroscopy, and NMR spectroscopy .Scientific Research Applications
Synthesis and Structural Studies
Rearrangement and Reduction Reactions : Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives are synthesized through various rearrangement and reduction reactions. For example, triazolo[4,3-a]pyrimidines were prepared by reducing 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones, revealing the mechanism and structural details through X-ray diffraction data (Lashmanova et al., 2019).
Synthesis via Hydrazonoyl Halides : The compound has been synthesized as a part of triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines, showcasing its versatility in heterocyclic chemistry (Abdelhamid et al., 2004).
Cyclocondensation Reactions : Cyclocondensation of hydrazinoperimidine with various agents like diethyl oxalate leads to the formation of ethyl 1H-1,2,4-triazolo[4,3-a]perimidine-3-carboxylate, illustrating a method for generating different derivatives (Liu & Chen, 1985).
Heterocyclization Processes : Synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is another example of its application in producing novel heterocyclic structures (Davoodnia et al., 2008).
Ring-Chain Isomerism and Novel Compound Formation
Ring-Chain Isomerism Studies : Investigations into the ring-chain isomerism of ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives have provided insights into their behavior in different solvents, influencing the field of organic chemistry (Pryadeina et al., 2008).
Novel Compound Synthesis and Antitumor Activities : The synthesis of novel compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate and their potential antitumor activities against human cell lines highlight its relevance in medicinal chemistry (Gomha et al., 2017).
Chemical Synthesis and Structural Analysis
Chemical Synthesis and Structural Assignments : The preparation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate and its structural assignment through various spectroscopic methods demonstrates the compound's role in advanced organic synthesis (Farghaly & Gomha, 2011).
Synthesis and Structure Analysis of Analogous Compounds : Synthesizing analogs like 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines and analyzing their structures through methods like X-ray diffraction analysis furthers our understanding of this chemical class (Shikhaliev et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .
Mode of Action
The interaction of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate with its targets results in significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . Additionally, the compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involve the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The compound’s interaction with these pathways results in the inhibition of ER stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . These effects contribute to the compound’s neuroprotective and anti-neuroinflammatory properties .
Result of Action
The molecular and cellular effects of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a reduction in neuroinflammation. Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells , contributing to its neuroprotective effects.
properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHCDPNSHIPHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
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